Methyl 2-(ethanesulfinyl)benzoate
Description
Methyl 2-(ethanesulfinyl)benzoate is an organosulfur compound featuring a benzoate ester backbone with an ethanesulfinyl (–SO–C₂H₅) substituent at the 2-position.
Properties
CAS No. |
62331-88-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-ethylsulfinylbenzoate |
InChI |
InChI=1S/C10H12O3S/c1-3-14(12)9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3 |
InChI Key |
KTJZUZSHQADTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethanesulfinyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method includes the reaction of benzoic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and yield of the esterification process . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(ethanesulfinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield ethanesulfanyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethanethiol derivatives.
Substitution: Nitrobenzoates, bromobenzoates, etc.
Scientific Research Applications
Methyl 2-(ethanesulfinyl)benzoate has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 2-(ethanesulfinyl)benzoate involves its interaction with molecular targets through its ethanesulfinyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s effects are mediated through pathways involving sulfoxide and ester functionalities, which play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Metsulfuron-methyl): Substituent: Sulfonylurea (–SO₂–NH–CO–NH–) groups attached to heterocyclic rings (pyrimidine or triazine) . Properties: High stability due to sulfonyl groups; used as herbicides due to acetolactate synthase inhibition.
Methyl 2-(Methylamino)Benzoate: Substituent: Methylamino (–NHCH₃) at the 2-position . Properties: Basic amino group enhances solubility in polar solvents; used in pharmaceutical synthesis. Contrast: The sulfinyl group is electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating amino groups .
Phosphorylated Benzoates (e.g., Compound 21 in ):
- Substituent : Phosphoryl–imidazole moieties.
- Properties : High reactivity in hydrolysis due to phosphoryl–oxygen bonds; used as enzyme mimics.
- Contrast : The ethanesulfinyl group may confer milder hydrolysis kinetics compared to phosphoryl esters .
Physicochemical Properties
Table 1: Comparative Data for Benzoate Derivatives
Notes:
- The sulfinyl group increases polarity compared to methylamino but less than sulfonylurea groups.
- LogP values suggest moderate lipophilicity for the target compound, suitable for membrane penetration.
Toxicological and Environmental Profiles
- Methyl Benzoate (): Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) due to rapid ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
